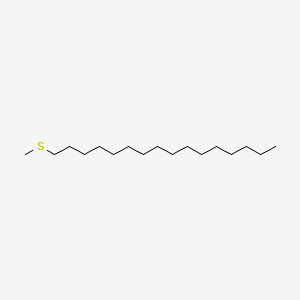

Hexadecyl methyl sulfide

Description

Hexadecyl sulfide (CAS 3312-77-4), also known as dihexadecyl sulfide, is a sulfur-containing organic compound with the molecular formula C₃₂H₆₆S and a molecular weight of 482.94 g/mol . It is a white crystalline powder with a melting point of 62°C and is primarily used in industrial and scientific research applications, such as studies on interfacial dynamics and material degradation .

Properties

CAS No. |

27563-68-4 |

|---|---|

Molecular Formula |

C17H36S |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1-methylsulfanylhexadecane |

InChI |

InChI=1S/C17H36S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h3-17H2,1-2H3 |

InChI Key |

QMJVEYVUEYCZJY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCSC |

Canonical SMILES |

CCCCCCCCCCCCCCCCSC |

Other CAS No. |

27563-68-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Sulfide Compounds

Hexadecyl sulfide is part of a broader class of sulfides, including dibenzyl disulfide (DBDS), hexadecyl mercaptan (C₁₆H₃₄S), and benzothiophene (C₈H₆S). Below is a comparative analysis based on mechanical degradation effects, reactivity, and synergistic behavior in industrial applications.

Mechanical Degradation in Oil-Paper Insulation Systems

Studies on transformer insulation systems reveal significant differences in how sulfides degrade mechanical properties like tensile strength and modulus (Young’s, shear, bulk). Key findings include:

- Modulus Reduction Trends: Single sulfides: DBDS > hexadecyl mercaptan > benzothiophene . Synergistic combinations: DBDS + hexadecyl mercaptan causes the most severe modulus reduction, exceeding individual effects . Hexadecyl sulfide’s non-polarity limits its standalone reactivity but enhances synergistic degradation when mixed with polar sulfides like DBDS .

Reactivity and Corrosive Behavior

- Hexadecyl mercaptan ’s terminal thiol (-SH) group readily interacts with metals (e.g., copper), forming corrosive byproducts .

- DBDS reacts with cellulose in insulating paper, breaking hydrogen bonds and reducing mechanical strength by ~40% at 100 ppm concentration .

- Hexadecyl sulfide exhibits lower reactivity due to its stable S-C bonds but contributes to van der Waals energy reduction in insulating oil when combined with DBDS .

Thermal and Chemical Stability

- Benzothiophene is thermally stable below 120°C but becomes reactive at higher temperatures, releasing corrosive sulfur species .

- Hexadecyl sulfide and DBDS degrade at similar rates (~150°C), but DBDS produces more aggressive byproducts .

Key Research Findings

Synergistic Degradation :

- Mixtures of DBDS and hexadecyl mercaptan reduce insulating paper’s tensile strength by 50–60% at 50 ppm, compared to 20–30% for individual sulfides .

- Hexadecyl sulfide’s presence in multi-sulfide systems amplifies modulus reduction due to disrupted molecular interactions .

Concentration Dependence: Hexadecyl mercaptan causes greater mechanical degradation than DBDS at low concentrations (<30 ppm) but less at higher concentrations . Hexadecyl sulfide’s effects become pronounced only at high concentrations (>100 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.